2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol
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Overview
Description
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol, also known as BDDE, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of glutamate receptors. These actions are thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol in lab experiments is that it has a relatively simple chemical structure, which makes it easier to synthesize and analyze. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic effects.
Future Directions
There are several future directions for research on 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additional studies are needed to determine its effectiveness in treating these conditions. Finally, more research is needed to investigate its anti-inflammatory and analgesic properties and to determine its potential as a treatment for pain and inflammation.
Synthesis Methods
The synthesis of 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol involves several steps, including the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with isobutylamine to form 4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutylpiperazine. This intermediate is then reacted with ethylene oxide to form 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol. The yield of 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is typically around 70-80%, and the purity can be increased through further purification steps.
Scientific Research Applications
2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, 2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been studied for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-[4-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31ClN2O3/c1-14(2)11-22-7-6-21(13-16(22)5-8-23)12-15-9-18(24-3)19(25-4)10-17(15)20/h9-10,14,16,23H,5-8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUCFBAEXQMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC(=C(C=C2Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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